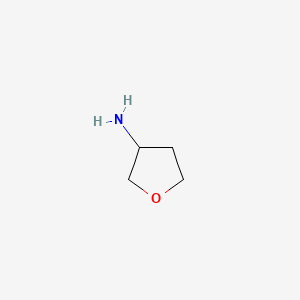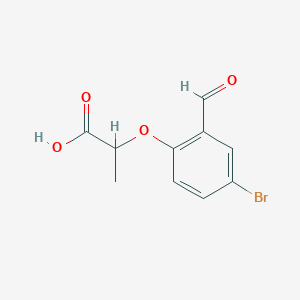
3-氨基咪唑烷-2,4-二酮
描述
3-Aminoimidazolidine-2,4-dione is a heterocyclic compound with the molecular formula C3H5N3O2 It is characterized by the presence of an imidazolidine ring with amino and dione functional groups
科学研究应用
3-Aminoimidazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds and is used in the development of new materials with unique properties.
Biology: The compound exhibits antimicrobial and antioxidant activities, making it a potential candidate for the development of new antibiotics and therapeutic agents.
Medicine: Research has shown that 3-Aminoimidazolidine-2,4-dione derivatives possess anticonvulsant properties, which could be useful in the treatment of neurological disorders.
Industry: The compound is used as an intermediate in the synthesis of agrochemicals and pharmaceuticals, contributing to the production of various commercial products.
作用机制
Target of Action
The primary targets of 3-Aminoimidazolidine-2,4-dione are the Voltage-Gated Sodium Channel Inner Pore (VGCIP) and various bacterial proteins . These targets play a crucial role in the functioning of neurons and bacterial cells, respectively .
Mode of Action
3-Aminoimidazolidine-2,4-dione interacts with its targets through molecular docking . In the case of VGCIP, the compound binds to the channel, leading to more binding affinity towards the channel and fitting well in the active pocket . This interaction can potentially make it a good anticonvulsant agent . For bacterial proteins, the compound also shows significant binding affinity, especially for the protein target of Gram-negative P. aeruginosa .
Biochemical Pathways
The biochemical pathways affected by 3-Aminoimidazolidine-2,4-dione are primarily related to neuronal signaling and bacterial cell function . The compound’s interaction with VGCIP can affect the propagation of electrical signals in neurons, potentially influencing neurological processes . Its interaction with bacterial proteins can disrupt the normal functioning of bacterial cells, leading to antibacterial effects .
Result of Action
The molecular and cellular effects of 3-Aminoimidazolidine-2,4-dione’s action include potential anticonvulsant and antibacterial activities . The compound’s interaction with VGCIP can potentially suppress convulsive activity, while its interaction with bacterial proteins can inhibit bacterial growth .
生化分析
Biochemical Properties
3-Aminoimidazolidine-2,4-dione plays a vital role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cytoplasmic Mur ligases, which are essential for bacterial cell wall synthesis . Additionally, 3-Aminoimidazolidine-2,4-dione exhibits antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress . These interactions highlight the compound’s potential as an antimicrobial and antioxidant agent.
Cellular Effects
The effects of 3-Aminoimidazolidine-2,4-dione on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Aminoimidazolidine-2,4-dione has been reported to improve insulin resistance by activating the PPAR-γ receptor, which plays a crucial role in glucose metabolism . This activation leads to enhanced glucose uptake and utilization, thereby regulating blood sugar levels. Furthermore, the compound’s antimicrobial action involves inhibiting bacterial enzymes, leading to disrupted cellular processes in pathogens .
Molecular Mechanism
At the molecular level, 3-Aminoimidazolidine-2,4-dione exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s hypoglycemic activity is mediated through the activation of the PPAR-γ receptor, which enhances insulin sensitivity . Additionally, its antimicrobial action involves binding to and inhibiting cytoplasmic Mur ligases, crucial for bacterial cell wall synthesis . These molecular interactions underscore the compound’s therapeutic potential in treating metabolic disorders and infections.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Aminoimidazolidine-2,4-dione have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 3-Aminoimidazolidine-2,4-dione remains stable under specific conditions, maintaining its biological activity . Prolonged exposure to certain environmental factors may lead to its degradation, potentially reducing its efficacy.
Dosage Effects in Animal Models
The effects of 3-Aminoimidazolidine-2,4-dione vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as improved insulin sensitivity and antimicrobial activity . Higher doses may lead to toxic or adverse effects, including potential cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, indicating that careful dosage optimization is essential for maximizing therapeutic benefits while minimizing risks.
Metabolic Pathways
3-Aminoimidazolidine-2,4-dione is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound’s activation of the PPAR-γ receptor influences glucose and lipid metabolism, enhancing insulin sensitivity and reducing blood sugar levels . Additionally, its antioxidant properties involve interactions with enzymes that neutralize ROS, thereby protecting cells from oxidative damage . These metabolic interactions highlight the compound’s potential in managing metabolic disorders and oxidative stress-related conditions.
Transport and Distribution
The transport and distribution of 3-Aminoimidazolidine-2,4-dione within cells and tissues are critical for its biological activity. The compound is transported via specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . For example, its distribution in adipose tissue enhances its hypoglycemic effects by improving insulin sensitivity . Understanding the transport mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing off-target effects.
Subcellular Localization
3-Aminoimidazolidine-2,4-dione’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, its localization in the nucleus influences gene expression by modulating transcription factors . Additionally, its presence in the cytoplasm allows it to interact with enzymes involved in metabolic processes . These localization patterns are crucial for understanding the compound’s mechanism of action and optimizing its therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: 3-Aminoimidazolidine-2,4-dione can be synthesized through multiple synthetic routes. One common method involves the reaction of glycine with urea under controlled conditions. The reaction typically proceeds as follows:
- Glycine and urea are mixed in a suitable solvent, such as water or ethanol.
- The mixture is heated to a temperature range of 150-200°C.
- The reaction is allowed to proceed for several hours, resulting in the formation of 3-Aminoimidazolidine-2,4-dione.
Industrial Production Methods: In industrial settings, the production of 3-Aminoimidazolidine-2,4-dione may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and advanced purification techniques further enhances the efficiency of industrial production.
化学反应分析
Types of Reactions: 3-Aminoimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can convert the dione groups to hydroxyl groups, resulting in the formation of imidazolidine-2,4-diol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of substituted imidazolidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Imidazolidine-2,4-dione derivatives.
Reduction: Imidazolidine-2,4-diol derivatives.
Substitution: Substituted imidazolidine derivatives with various functional groups.
相似化合物的比较
- Thiazolidine-2,4-dione
- Imidazolidine-2,4-dione
- 3-Amino-2,4-thiazolidinedione
Each of these compounds has its own set of applications and properties, but the presence of the amino group in 3-Aminoimidazolidine-2,4-dione makes it particularly versatile and valuable in various research and industrial contexts.
属性
IUPAC Name |
3-aminoimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O2/c4-6-2(7)1-5-3(6)8/h1,4H2,(H,5,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCROTKUJYXYESN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392551 | |
| Record name | 3-aminoimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19279-78-8 | |
| Record name | 3-aminoimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


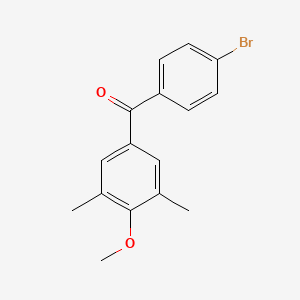
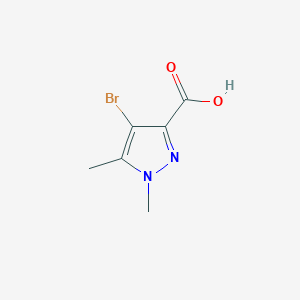
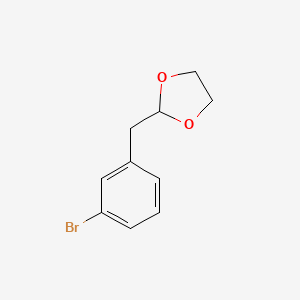
![2-[(4-Bromophenyl)methyl]-1,3-dioxolane](/img/structure/B1273307.png)
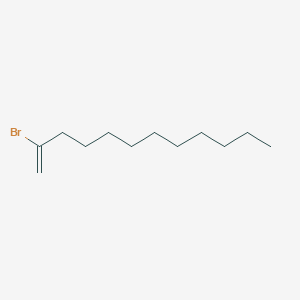

![5-[1-(4-isopropylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273314.png)
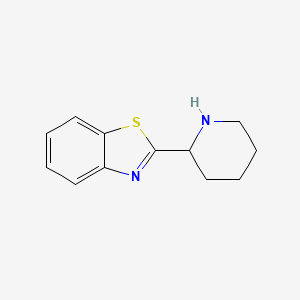
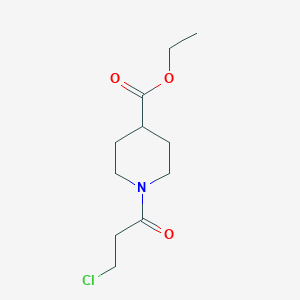

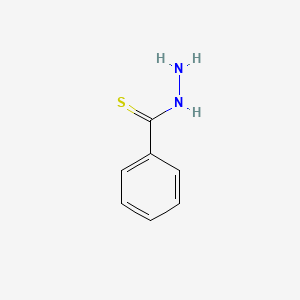
![[2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate](/img/structure/B1273344.png)
